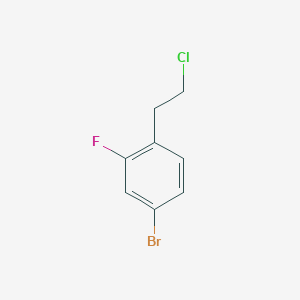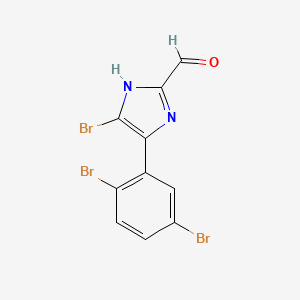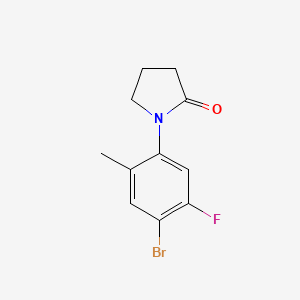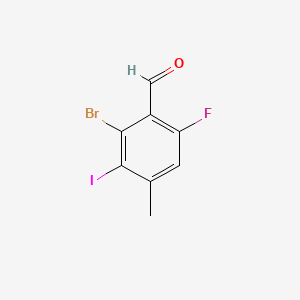
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor compound. For instance, starting with 2-fluorobenzene, a series of halogenation reactions can be performed to introduce the bromine and chlorine atoms at the desired positions. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is utilized in the synthesis of advanced materials with unique properties, such as polymers and liquid crystals.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-(2-chloroethyl)benzene: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Bromo-2-fluorobenzene: Lacks the chloroethyl group, resulting in different chemical properties and applications.
1-(2-Chloroethyl)-2-fluorobenzene:
Uniqueness
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H7BrClF |
|---|---|
Peso molecular |
237.49 g/mol |
Nombre IUPAC |
4-bromo-1-(2-chloroethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5H,3-4H2 |
Clave InChI |
ITVUPLUULICFFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)
![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)

![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)

![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)



![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)

